SBE13 hydrochloride is classified as a small molecule inhibitor and is primarily sourced from specialized chemical suppliers such as Tocris Bioscience, ApexBio, and Selleck Chemicals. It is typically used in laboratory research settings and is not yet approved for clinical use. The compound is recognized for its high purity (≥99% by HPLC) and is provided in various forms for research purposes .
While detailed synthetic pathways are not available, general methods for synthesizing similar compounds often include:
The molecular formula of SBE13 hydrochloride is , with a molecular weight of approximately 479.4 g/mol. The structure features a central aromatic core with methoxy and chloro substituents, linked to an ethanamine chain that includes another aromatic group containing a chloropyridine moiety. This structural arrangement allows SBE13 hydrochloride to effectively bind to the inactive form of PLK1, stabilizing it and inhibiting its activity .
SBE13 hydrochloride primarily functions through non-covalent interactions rather than traditional chemical reactions. Its mechanism involves binding to the inactive form of PLK1, thereby stabilizing it and preventing its activation during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells without affecting other kinases like PLK2 or PLK3, indicating its selectivity .
The mechanism by which SBE13 hydrochloride exerts its effects involves several steps:
Research indicates that SBE13 can induce G2/M phase arrest in cancer cells at higher concentrations, leading to characteristic apoptotic features .
SBE13 hydrochloride exhibits several notable physical and chemical properties:
SBE13 hydrochloride's primary applications are in scientific research, particularly:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3